molecular formula C8H8Cl2FN B1467700 2-(2,4-Dichlorophenyl)-2-fluoroethanamine CAS No. 960111-88-0

2-(2,4-Dichlorophenyl)-2-fluoroethanamine

Cat. No. B1467700
Key on ui cas rn: 960111-88-0
M. Wt: 208.06 g/mol
InChI Key: YMHASCSYQOHBLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09096567B2

Procedure details

To a solution of 2-(2,4-dichlorophenyl)-2-fluoroacetonitrile (0.263 g, 1.29 mmol) in THF (2 ml) was added borane-DMS complex (0.134 ml, 1.42 mmol), and the reaction was heated to reflux under argon for one hour. The reaction was cooled to ambient temperature, and 0.4 ml of concentrated hydrochloric acid were added. The reaction mixture was again heated to reflux for 30 minutes, then cooled to ambient temperature and treated with 1M sodium hydroxide until the pH reached 13. The reaction was extracted three times with ether, and the combined organic layers were washed with saturated sodium chloride, dried over anhydrous potassium carbonate, filtered, and concentrated to yield 217 mg of the title compound (80.9% yield).
Name
2-(2,4-dichlorophenyl)-2-fluoroacetonitrile
Quantity
0.263 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
80.9%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH:9]([F:12])[C:10]#[N:11].Cl.[OH-].[Na+]>C1COCC1>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH:9]([F:12])[CH2:10][NH2:11] |f:2.3|

Inputs

Step One
Name
2-(2,4-dichlorophenyl)-2-fluoroacetonitrile
Quantity
0.263 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C(C#N)F
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under argon for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was again heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted three times with ether
WASH
Type
WASH
Details
the combined organic layers were washed with saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous potassium carbonate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C(CN)F
Measurements
Type Value Analysis
AMOUNT: MASS 217 mg
YIELD: PERCENTYIELD 80.9%
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.